N-([2,3'-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide
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Overview
Description
N-([2,3’-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide: is a complex organic compound that features a bipyridine moiety linked to a benzamide structure
Mechanism of Action
Target of Action
The primary target of N-([2,3’-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide is the Mitogen-activated protein kinase 10 (MAPK10) . MAPK10 is a protein kinase involved in a wide variety of cellular processes such as proliferation, differentiation, transcription regulation, and development.
Mode of Action
It is known that the compound interacts with its target, potentially altering its function and leading to changes in cellular processes .
Biochemical Pathways
Given its target, it is likely to impact pathways involving mapk10, which plays a crucial role in various cellular processes .
Result of Action
Given its target, it is likely to impact cellular processes regulated by mapk10 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide typically involves the coupling of a bipyridine derivative with a benzamide precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the bipyridine core . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield bipyridinium salts, while substitution reactions can introduce various functional groups onto the benzamide ring .
Scientific Research Applications
N-([2,3’-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with similar applications but different structural properties.
N-([2,4’-bipyridin]-3-ylmethyl)-2-chlorobenzamide: A related compound with a different substitution pattern on the bipyridine ring.
Uniqueness
N-([2,3’-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups on the benzamide ring enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O/c19-16-9-14(20)3-4-15(16)18(24)23-10-12-5-7-22-17(8-12)13-2-1-6-21-11-13/h1-9,11H,10H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIAAPWIDZYGCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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